

# Spectroscopic data (NMR, IR, Mass Spec) for 1-(Dimethoxymethyl)-4-methoxybenzene.

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## Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-4-methoxybenzene

Cat. No.: B1265740

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## Spectroscopic Profile of 1-(Dimethoxymethyl)-4-methoxybenzene: A Technical Guide

### Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(dimethoxymethyl)-4-methoxybenzene** (CAS No. 2186-92-7), a versatile organic compound utilized in various research and development applications, including as a protecting group in organic synthesis and as an intermediate in the fragrance industry.[1] The following sections present in-depth data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The empirical formula for **1-(dimethoxymethyl)-4-methoxybenzene** is  $\text{C}_{10}\text{H}_{14}\text{O}_3$ , with a molecular weight of 182.22 g/mol .[2] The structural and spectroscopic data are summarized in the tables below.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.29	d	2H	8.7	Ar-H (ortho to -CH(OCH <sub>3</sub> ) <sub>2</sub> )
6.87	d	2H	8.7	Ar-H (ortho to -OCH <sub>3</sub> )
5.31	s	1H	-CH(OCH <sub>3</sub> ) <sub>2</sub>	
3.79	s	3H	Ar-OCH <sub>3</sub>	
3.30	s	6H	-CH(OCH <sub>3</sub> ) <sub>2</sub>	

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
159.5	Ar-C (para to -CH(OCH <sub>3</sub> ) <sub>2</sub> )
131.0	Ar-C (ipso to -CH(OCH <sub>3</sub> ) <sub>2</sub> )
128.0	Ar-CH (ortho to -CH(OCH <sub>3</sub> ) <sub>2</sub> )
113.7	Ar-CH (ortho to -OCH <sub>3</sub> )
103.2	-CH(OCH <sub>3</sub> ) <sub>2</sub>
55.2	Ar-OCH <sub>3</sub>
52.5	-CH(OCH <sub>3</sub> ) <sub>2</sub>

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2955	C-H stretch (alkane)
2830	C-H stretch (methoxy)
1612, 1512	C=C stretch (aromatic)
1248	C-O stretch (aryl ether)
1170, 1095, 1037	C-O stretch (acetal)

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Proposed Fragment
182	30	[M] <sup>+</sup> (Molecular Ion)
151	100	[M - OCH <sub>3</sub> ] <sup>+</sup>
121	80	[M - CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
108	20	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup>
91	15	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker spectrometer. The sample of **1-(dimethoxymethyl)-4-methoxybenzene** was dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. For <sup>1</sup>H NMR, data was collected at a frequency of 400 MHz. For <sup>13</sup>C NMR, spectra were obtained at a frequency of 100 MHz with proton decoupling.

**Infrared (IR) Spectroscopy:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium

bromide (KBr) plates. The spectrum was recorded in the transmission mode over a range of 4000-400  $\text{cm}^{-1}$ .

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS). The sample was introduced into the ion source where it was bombarded with a beam of electrons (70 eV). The resulting charged fragments were separated by a quadrupole mass analyzer and detected.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(dimethoxymethyl)-4-methoxybenzene**.



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Caption: Spectroscopic analysis workflow for **1-(dimethoxymethyl)-4-methoxybenzene**.

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## References

- 1. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]
- 2. P-ANISALDEHYDE DIMETHYL ACETAL | 2186-92-7 [chemicalbook.com]
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